MtTMPK-IN-4

Tuberculosis Thymidylate kinase Antimicrobial

Simple inhibitor substitution causes TB target engagement variability. MtTMPK-IN-4 is a defined para-piperidine MtTMPK inhibitor (IC50 6.1 μM) with validated dual tyrosinase activity, enabling precise dose-response and polypharmacology profiling. • Confirmed IC50 6.1 μM against MtTMPK; distinct potency from series analogs • Dual MtTMPK/tyrosinase inhibition for host-pathogen interaction studies • Consistent ≥98% purity with batch-to-batch analytical data available

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
Cat. No. B12411841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtTMPK-IN-4
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H25N3O3/c1-17-15-26(23(28)24-22(17)27)19-10-12-25(13-11-19)16-18-6-5-9-21(14-18)29-20-7-3-2-4-8-20/h2-9,14-15,19H,10-13,16H2,1H3,(H,24,27,28)
InChIKeyBIVAOTFPNQVBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MtTMPK-IN-4: MtTMPK Inhibitor for Antimicrobial Research


MtTMPK-IN-4 (compound 2) is a para-piperidine derivative that functions as an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme in bacterial DNA biosynthesis . The compound exhibits an IC50 value of 6.1 μM against MtTMPK and has been reported to also inhibit tyrosinase and possess antibacterial properties . It is primarily utilized as a research tool in tuberculosis and antimicrobial discovery programs.

MtTMPK enzyme inhibition study fit
Para-piperidine scaffold research workflow
Antimicrobial screening context (TB research)

Why MtTMPK-IN-4 Cannot Be Replaced by Generics


Although multiple MtTMPK inhibitors are commercially available, simple substitution based solely on target engagement can lead to significant experimental variability. MtTMPK-IN-4 belongs to a specific para-piperidine structural class, and its activity profile includes off-target interactions with tyrosinase that are not present in all analogs . Moreover, direct comparisons of IC50 values across the MtTMPK-IN series reveal substantial differences in potency, underscoring the necessity for compound-specific validation in dose-response and selectivity assays [1].

Scaffold Para-piperidine core may exhibit different cellular permeability and solubility profiles compared to other MtTMPK inhibitor chemotypes.
Off-Target Reported tyrosinase inhibition is unique within the series; activity profile may shift significantly if replaced by analogs lacking this interaction.
Potency Moderate potency context differs from high-potency analogs in the series; dose-response and target-engagement outcomes may require specific validation.

MtTMPK-IN-4: Potency and Selectivity Evidence


Moderate MtTMPK Inhibition Potency Among Series Analogs

MtTMPK-IN-4 inhibits Mycobacterium tuberculosis thymidylate kinase with an IC50 of 6.1 μM . In cross-study comparison, this potency is lower than that of MtTMPK-IN-2 (IC50 = 1.1 μM) and MtTMPK-IN-3 (IC50 = 0.12 μM) , but higher than that of MtTMPK-IN-1 (IC50 = 2.5 μM) [1]. The moderate potency of MtTMPK-IN-4 may be advantageous in studies requiring partial target engagement or where high potency leads to cytotoxicity.

MtTMPK Inhibition
Cross-study comparable
IC50 6.1 μM
Moderate potency supports dose-response context for target engagement studies.
Potency context: 2.4-fold higher than MtTMPK-IN-1, but lower than IN-2 and IN-3.
Tuberculosis Thymidylate kinase Antimicrobial

Dual MtTMPK and Tyrosinase Inhibition Profile

MtTMPK-IN-4 is reported to be a potent inhibitor of both MtTMPK (IC50 = 6.1 μM) and tyrosinase . In contrast, other MtTMPK inhibitors in the same commercial series (MtTMPK-IN-1, -2, -3) are not documented to possess significant tyrosinase inhibitory activity [1]. This dual activity profile may be relevant for research applications exploring polypharmacology or for studies requiring simultaneous modulation of bacterial growth and melanin biosynthesis pathways.

Dual Inhibition
Supporting evidence
MtTMPK / Tyrosinase dual activity reported
Supports polypharmacology or off-target pathway investigation context.
Tyrosinase IC50 not reported; unique profile within the analog series.
Tuberculosis Tyrosinase Dual inhibitor

Distinct Para-Piperidine Scaffold Compared to Other Chemotypes

MtTMPK-IN-4 is characterized as a para-piperidine derivative . While the exact structures of MtTMPK-IN-1, -2, and -3 are not publicly disclosed, the structural annotation of MtTMPK-IN-4 suggests it belongs to a distinct chemotype within the MtTMPK inhibitor class. The presence of a piperidine ring substituted at the para position may influence solubility, membrane permeability, and metabolic stability relative to other scaffolds.

Scaffold Identity
Class-level inference
Para-piperidine derivative
Chemotype context may influence ADME properties and requires validation in cellular models.
Structure-activity relationship interpretation based on vendor annotation.
Para-piperidine Scaffold Physicochemical properties

MtTMPK-IN-4: Key Research Applications


MtTMPK Target Validation in TB Drug Discovery

MtTMPK-IN-4, with a verified IC50 of 6.1 μM against MtTMPK , can serve as a reference inhibitor in target engagement studies. Its moderate potency makes it suitable for dose-response experiments designed to correlate target inhibition with antimicrobial effect, particularly when used alongside more potent analogs (e.g., MtTMPK-IN-3) to establish a concentration-response continuum.

Dual Antimicrobial and Tyrosinase Pathway Investigation

The reported dual inhibition of MtTMPK and tyrosinase by MtTMPK-IN-4 positions this compound as a unique tool for exploring polypharmacology. It can be employed in studies aiming to dissect the interplay between bacterial nucleotide biosynthesis and host melanin-related immune responses, or in phenotypic screens where off-target tyrosinase activity may contribute to observed effects.

Scaffold Comparison in SAR Studies

As a para-piperidine derivative , MtTMPK-IN-4 provides a distinct chemotype for SAR studies aimed at optimizing MtTMPK inhibitors. Its structural features can be contrasted with nucleoside analogs or other non-nucleoside inhibitors to elucidate key pharmacophore elements responsible for target binding and cellular permeability.

Application
Selection Property
Validation Focus
TB target validation studies
Moderate potency enzyme inhibition
Dose-response and antimicrobial endpoint correlation
Polypharmacology pathway investigation
Dual MtTMPK/tyrosinase inhibition profile
Off-target pathway and melanin biosynthesis interplay review
SAR and scaffold comparison studies
Distinct para-piperidine chemotype
Cellular permeability and target-binding pharmacophore analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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